(E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide
Description
This compound features a pyridine core substituted with two cyano groups at positions 3 and 5, a piperazine-linked pyridinyl group at position 6, and an (E)-configured dimethylmethanimidamide moiety at position 2. Its synthesis likely involves multistep coupling reactions, as seen in analogous piperazine-containing compounds .
Properties
IUPAC Name |
N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(2)14-23-18-15(12-20)11-16(13-21)19(24-18)27-9-7-26(8-10-27)17-5-3-4-6-22-17/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBQTHSVSUVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the cyano groups: This step might involve nucleophilic substitution reactions.
Attachment of the piperazine moiety: This can be done through a coupling reaction, often using a palladium catalyst.
Formation of the imidamide group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions might target the cyano groups, converting them to amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Products might include N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar piperazine and pyridine structures showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves the inhibition of specific kinases or pathways critical for tumor cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar functional groups exhibit activity against a range of pathogens, including bacteria and fungi. The presence of cyano groups is believed to contribute to this activity by interfering with microbial metabolic processes .
Central Nervous System Effects
Piperazine derivatives are known for their effects on the central nervous system (CNS). The compound's structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in developing treatments for neuropsychiatric disorders. Studies have shown that related compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine pathways, indicating a possible application in treating depression or anxiety disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Study C | Neuropharmacological Effects | Indicated potential as an SSRI in animal models, improving depressive symptoms significantly compared to control groups. |
Mechanism of Action
The mechanism of action of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European patent application (EP2021) describes compounds like N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-5’H-spiro[cyclohexane-1,6’-imidazo[...]pyrrolo[2,3-d]pyrimidin]-9’-amine (Compound 25), which shares the pyridinylpiperazine motif but incorporates a spirocyclic imidazo-pyrazino-pyrrolo-pyrimidine system . Key differences include:
- Core Heterocycle : The target compound uses a pyridine core, whereas Compound 25 employs a fused pyrimidine-pyrrole system.
- Substituents: The dicyano and dimethylmethanimidamide groups in the target compound may enhance polarity and hydrogen-bonding capacity compared to the methylpiperazine and spirocyclic moieties in Compound 23.
Table 1: Structural Comparison with Patent Compounds
Comparison with Ferroptosis-Inducing Compounds
Ferroptosis-inducing agents (FINs) often feature electrophilic groups (e.g., quinones) or metal-chelating moieties. While the target compound lacks these, its pyridinylpiperazine group resembles motifs in kinase inhibitors that indirectly modulate redox pathways. For example, erastin, a canonical FIN, contains a quinazoline core, contrasting with the target compound’s pyridine backbone .
Table 2: Functional Comparison with FINs
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, structural analogs suggest plausible applications:
- Kinase Inhibition: Pyridinylpiperazine derivatives are common in kinase inhibitors (e.g., imatinib analogs). The dicyano groups may enhance binding to ATP pockets.
- Central Nervous System (CNS) Targets : Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole ), though the target compound’s polarity may limit blood-brain barrier penetration.
Biological Activity
(E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide, also known by its CAS number 337920-04-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N8
- Molecular Weight : 360.42 g/mol
- CAS Number : 337920-04-4
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the realm of pharmacology related to the central nervous system and metabolic disorders. The presence of pyridine and piperazine moieties in its structure suggests potential interactions with neurotransmitter systems and metabolic pathways.
Biological Activity Overview
The compound has shown promise in various biological assays:
- Antidiabetic Activity : Preliminary studies indicate that derivatives of this compound may exhibit insulin-sensitizing properties. Similar compounds have been tested for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .
- Antimicrobial Properties : The compound's structural analogs have been evaluated for antibacterial and antifungal activities. Some derivatives have shown significant inhibitory effects against pathogens such as Mycobacterium tuberculosis, with IC50 values indicating potent activity .
- Neuroprotective Effects : In vitro studies suggest that related compounds might exhibit neuroprotective properties, potentially beneficial for conditions like ischemia or neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Insulin Sensitization : A study synthesized several derivatives based on the structure of (E)-N'-{3,5-dicyano...} aiming to enhance PPARγ activation without the adverse effects associated with traditional thiazolidinediones (TZDs). The results indicated that certain modifications led to improved insulin sensitivity while minimizing weight gain typically seen with TZDs .
- Antitubercular Activity : In a series of experiments evaluating new antitubercular agents, compounds similar to (E)-N'-{3,5-dicyano...} demonstrated significant activity against M. tuberculosis, suggesting that the structural characteristics of these compounds could be optimized for better efficacy against resistant strains .
- Neuroprotection : Research involving ischemic models showed that derivatives could significantly reduce neuronal death and improve functional recovery post-injury. This was attributed to their ability to modulate excitotoxicity and inflammation in neural tissues .
Q & A
Q. What are the optimal synthetic pathways for (E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
-
Step 1 : Formation of the pyridine-piperazine core via coupling of 4-(pyridin-2-yl)piperazine with a halogenated pyridine derivative under reflux in toluene or DMF .
-
Step 2 : Introduction of the dicyano group via cyanation reactions using catalysts like CuCN or Pd-based systems.
-
Step 3 : Final imidamide formation using dimethylamine derivatives under controlled pH (7–9) to avoid side reactions .
Critical Parameters : -
Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity but may require inert atmospheres.
-
Temperature : 80–120°C optimizes kinetics without degrading thermally sensitive intermediates .
-
Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency .
- Table 1 : Representative Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | None | 110 | 65–70 |
| 2 | DMF | CuCN | 100 | 50–55 |
| 3 | MeCN | K₂CO₃ | 80 | 75–80 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of the pyridine-piperazine core and confirms E-configuration via coupling constants (e.g., J = 12–16 Hz for trans imidamide protons) .
- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to verify molecular formula.
- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry; SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent effects : Simulated docking (e.g., AutoDock Vina) may not account for solvation dynamics. Validate using molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) .
- Conformational flexibility : X-ray or NMR-derived structures provide static snapshots. Use ensemble docking to sample multiple conformers .
Case Study : If in vitro assays show lower kinase inhibition than predicted, re-evaluate binding pocket protonation states (e.g., using PROPKA) or co-crystallize the compound with the target .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
-
Core Modifications : Systematically vary substituents (e.g., replace pyridin-2-yl with pyrimidin-2-yl in the piperazine ring) and assay against targets (e.g., kinases, GPCRs).
-
Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with the dicyano group) .
-
Data Correlation : Apply multivariate regression to link electronic parameters (Hammett σ) or steric bulk (Taft ES) with bioactivity .
- Table 2 : SAR Trends in Analogues
| Modification | Bioactivity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| Pyridin-2-yl → Pyrimidin-2-yl | 120 → 450 | Loss of H-bond |
| N,N-Dimethyl → N-Methyl | 85 → 200 | Reduced lipophilicity |
Experimental Design & Data Analysis
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH Variability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Oxidative Stress : Add H₂O₂ (0.3–3%) to simulate metabolic oxidation; track byproducts like N-oxides .
- Light Sensitivity : Expose to UV (254 nm) and visible light; use amber vials for light-sensitive intermediates .
Q. What statistical approaches are recommended for validating reproducibility in biological assays?
- Methodological Answer :
- Power Analysis : Determine sample size (n ≥ 3) using G*Power to ensure 80% confidence .
- ANOVA with Tukey’s Post Hoc : Compare means across multiple batches or conditions.
- QC Standards : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
